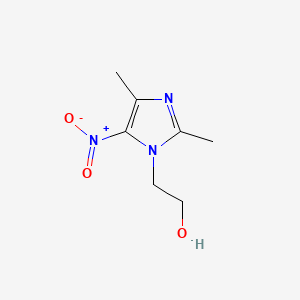![molecular formula C8H9NO B3345378 [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol CAS No. 104500-97-2](/img/structure/B3345378.png)
[1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol
Overview
Description
[1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a prop-2-yn-1-yl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol typically involves the Sonogashira cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an alkyne . The reaction conditions often include the use of a base such as triethylamine and a co-catalyst like copper iodide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Intermediate in the preparation of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its role in the synthesis of bioactive molecules.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol exerts its effects is largely dependent on its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in click chemistry reactions, forming stable triazole rings. The pyrrole ring can engage in π-π interactions with aromatic systems, influencing molecular recognition processes.
Comparison with Similar Compounds
Prop-2-yn-1-ylhydrazine: Another compound featuring a prop-2-yn-1-yl group, used in chemical biology applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with a similar indole structure, used in medicinal chemistry.
Uniqueness:
- The combination of a pyrrole ring with a prop-2-yn-1-yl group and a methanol group makes [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol unique in its reactivity and potential applications.
- Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields highlight its versatility.
Properties
IUPAC Name |
(1-prop-2-ynylpyrrol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-6,10H,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGDRFHIEUUXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544840 | |
| Record name | [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104500-97-2 | |
| Record name | [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde](/img/structure/B3345309.png)
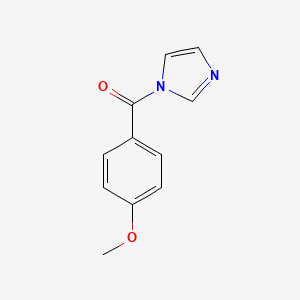

![(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol](/img/structure/B3345337.png)
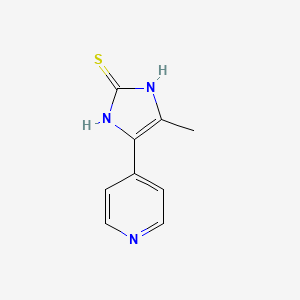
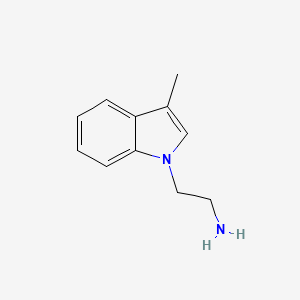
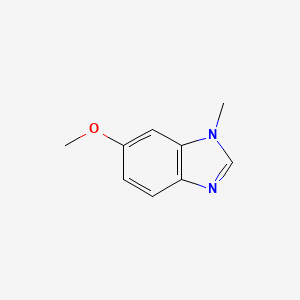
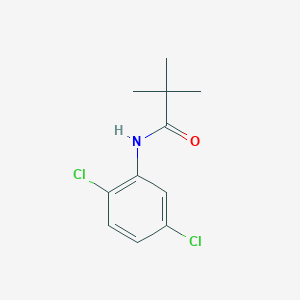

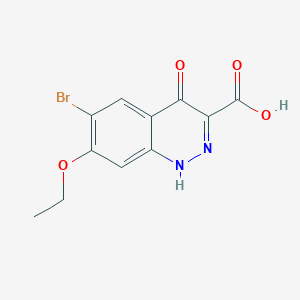
![8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B3345370.png)
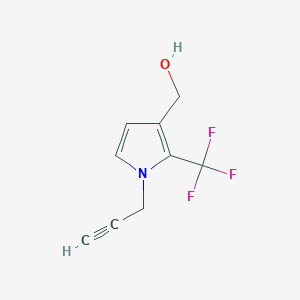
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide](/img/structure/B3345385.png)
